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Compound of Interest

Compound Name: 4,5,6,7-Tetrahydro-1H-indole

Cat. No.: B080551

An In-depth Technical Guide to 4,5,6,7-
Tetrahydro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Abstract

4,5,6,7-Tetrahydro-1H-indole is a heterocyclic compound of significant interest in medicinal
chemistry and drug discovery. Its rigid, partially saturated bicyclic structure serves as a
versatile scaffold for the synthesis of a wide array of biologically active molecules. This
technical guide provides a comprehensive overview of the fundamental properties, synthesis,
reactivity, and spectroscopic characterization of 4,5,6,7-Tetrahydro-1H-indole. Furthermore, it
delves into the emerging therapeutic applications of its derivatives, particularly as inhibitors of
SIRT2 and tubulin polymerization, highlighting their potential in oncology and
neurodegenerative diseases. Detailed experimental methodologies and data are presented to
facilitate further research and development in this promising area.

Core Properties

4,5,6,7-Tetrahydro-1H-indole, also known as cyclohex[b]pyrrole, is a bicyclic aromatic amine.
Its structure consists of a pyrrole ring fused to a cyclohexane ring.
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Property Value Reference
CAS Number 13618-91-2 [11[2]
Molecular Formula CsH11N

Molecular Weight 121.18 g/mol

Appearance Solid

Melting Point 53-57 °C

Purity >95% [1]

Spectroscopic and Analytical Data

A comprehensive understanding of the spectroscopic signature of 4,5,6,7-Tetrahydro-1H-

indole is crucial for its identification and characterization in synthetic and biological studies.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of 4,5,6,7-Tetrahydro-1H-

indole. The following tables summarize the expected chemical shifts for H and 3C NMR.

Coupling Constant

1H NMR Chemical Shift (ppm)  Multiplicity
(J, Hz)
H1 (N-H) ~7.5-8.0 brs
H2 ~6.5-6.7 t ~2.5
H3 ~6.0-6.2 t ~2.5
H4, H7 ~2.5-2.7 m
H5, H6 ~1.7-1.9 m
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13C NMR Chemical Shift (ppm)
C2 ~120-122

C3 ~100-102

C3a ~115-117

C4 ~22-24

C5 ~22-24

C6 ~22-24

c7 ~22-24

C7a ~128-130

Note: The chemical shifts are approximate and can vary depending on the solvent and
concentration. A database entry for (6-C-13)-4,5,6,7-TETRAHYDROINDOLE confirms the
presence of signals in the expected regions for the saturated carbon backbone.[3]

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of 4,5,6,7-Tetrahydro-1H-indole is expected to
show a prominent molecular ion peak (M*) at m/z 121. The fragmentation pattern of indole
derivatives is often characterized by the loss of small neutral molecules. For this compound,
key fragmentation pathways would likely involve the saturated ring.

m/z Proposed Fragment
121 [M]*

120 [M-H]*

93 [M-C2Ha]*

66 [CsHaN]*

Fourier-Transform Infrared (FTIR) Spectroscopy
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The FTIR spectrum of 4,5,6,7-Tetrahydro-1H-indole will exhibit characteristic absorption
bands corresponding to its functional groups.

Wavenumber (cm~?) Vibrational Mode
~3400 N-H stretch
~3100-3000 C-H stretch (aromatic)
~2950-2850 C-H stretch (aliphatic)
~1600-1450 C=C stretch (aromatic)
~1450-1300 C-N stretch

~740 C-H bend (aromatic)

The presence of a peak around 3400 cm~1 is a strong indicator of the N-H bond in the pyrrole
ring, confirming that polymerization, if it occurs, does not happen at the nitrogen atom.[4]

Synthesis and Reactivity
Synthetic Methodologies

The synthesis of the 4,5,6,7-tetrahydroindole scaffold can be achieved through several
established organic chemistry reactions. These methods primarily focus on the construction of
the pyrrole ring onto a pre-existing cyclohexane backbone or the partial reduction of an indole
ring.

Representative Synthetic Protocol: Nenitzescu Indole Synthesis

The Nenitzescu indole synthesis is a versatile method for preparing substituted indoles. A
common approach to the 4,5,6,7-tetrahydroindol-4-one precursor involves the condensation of
1,3-cyclohexanedione with an a-aminocarbonyl compound.[5] The resulting tetrahydroindolone
can then be reduced to afford 4,5,6,7-Tetrahydro-1H-indole.

Experimental Protocol (General)

o Step 1: Synthesis of 4,5,6,7-Tetrahydroindol-4-one.
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o To a solution of 1,3-cyclohexanedione in a suitable solvent (e.g., acetic acid), add an o-
aminoketone or an in-situ generated a-aminocarbonyl species.

o Heat the reaction mixture under reflux for several hours.
o Monitor the reaction progress by thin-layer chromatography (TLC).

o Upon completion, cool the reaction mixture and neutralize with a base (e.g., sodium
bicarbonate).

o Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over
anhydrous sodium sulfate, and concentrate under reduced pressure.

o Purify the crude product by column chromatography or recrystallization.

e Step 2: Reduction to 4,5,6,7-Tetrahydro-1H-indole.

o The 4-keto group can be removed via a Wolff-Kishner or Clemmensen reduction. For the
Wolff-Kishner reduction, the tetrahydroindolone is heated with hydrazine hydrate and a
strong base (e.g., potassium hydroxide) in a high-boiling solvent like diethylene glycol.

Other synthetic strategies include metal-catalyzed intermolecular and intramolecular
cyclizations and the partial reduction of indole.[6]

Chemical Reactivity

4,5,6,7-Tetrahydro-1H-indole is a valuable intermediate in organic synthesis. The pyrrole ring
is susceptible to electrophilic substitution, and the N-H group can be readily alkylated or
acylated. It can react with halides to form methyl sulfones and metal hydroxides, and with acyl
halides to produce thiocyanates.

Applications in Drug Discovery and Development

The 4,5,6,7-tetrahydroindole scaffold is a "privileged" structure in medicinal chemistry,
appearing in numerous compounds with diverse biological activities. Derivatives of this core
have shown promise as potent and selective inhibitors of several key therapeutic targets.

SIRT2 Inhibition and Neurodegenerative Diseases
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Sirtuin 2 (SIRT2) is a NAD*-dependent deacetylase that has been implicated in the
pathophysiology of neurodegenerative diseases such as Parkinson's and Huntington's disease.
Inhibition of SIRT2 is a promising therapeutic strategy. Several studies have identified 4,5,6,7-
tetrahydroindole derivatives as potent and selective SIRT2 inhibitors.[6] These compounds can
serve as starting points for the development of novel therapeutics for neurodegenerative
disorders.

Below is a simplified representation of the SIRT2 signaling pathway and the role of its
inhibitors.
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Caption: SIRT2 deacetylation of a-tubulin and its inhibition.

Tubulin Polymerization Inhibition and Oncology

Microtubules are dynamic polymers of a- and -tubulin that are essential for cell division,
making them a key target for anticancer drugs. Several indole derivatives have been shown to
inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. The
4,5,6,7-tetrahydroindole scaffold can be incorporated into novel tubulin polymerization
inhibitors, offering a potential avenue for the development of new chemotherapeutic agents.

The following diagram illustrates the process of tubulin polymerization and its inhibition.
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Caption: Inhibition of tubulin polymerization by tetrahydroindole derivatives.

Conclusion

4,5,6,7-Tetrahydro-1H-indole is a compound with a rich chemical profile and significant
potential for the development of novel therapeutics. Its straightforward synthesis and versatile
reactivity make it an attractive starting point for the design of compound libraries targeting a
range of diseases. The demonstrated activity of its derivatives as SIRT2 and tubulin
polymerization inhibitors underscores its importance in modern drug discovery. This technical
guide provides a solid foundation of data and methodologies to support and inspire further
exploration of this valuable chemical entity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [4,5,6,7-Tetrahydro-1H-indole CAS number and
molecular weight]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b080551#4-5-6-7-tetrahydro-1h-indole-cas-number-
and-molecular-weight]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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